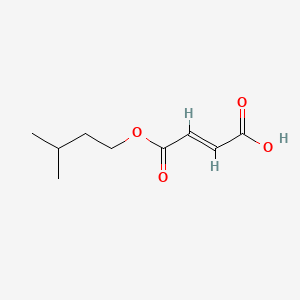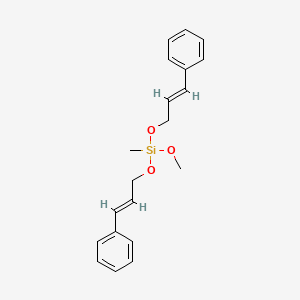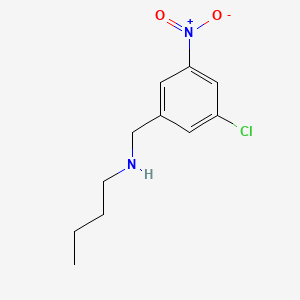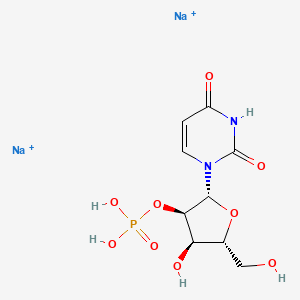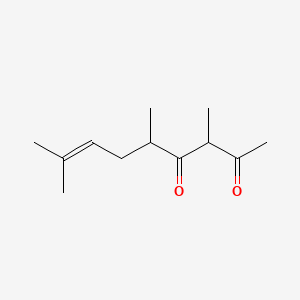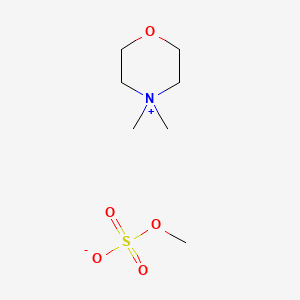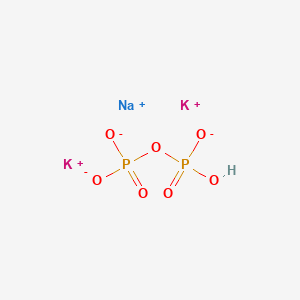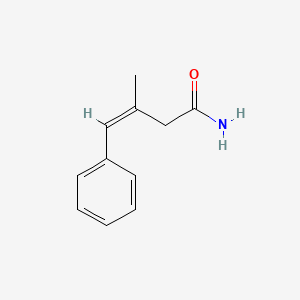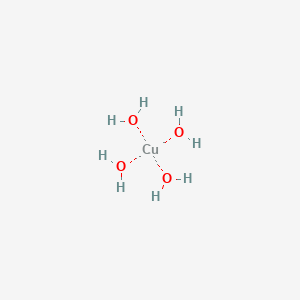
Cuprate (Cu(OH)4(2-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate, specifically the compound Cuprate (Cu(OH)4(2-)), is an anionic coordination complex that contains copper in an oxidation state of +2.
Preparation Methods
Cuprate (Cu(OH)4(2-)) can be synthesized through various methods. One common synthetic route involves the reaction of copper hydroxide with sodium hydroxide. The reaction proceeds as follows: [ \text{Cu(OH)}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{Cu(OH)}_4 ] This reaction typically requires an aqueous medium and is conducted at room temperature . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure the purity and stability of the product.
Chemical Reactions Analysis
Cuprate (Cu(OH)4(2-)) undergoes various chemical reactions, including:
Oxidation: Cuprates can be oxidized to higher oxidation states, although this is less common for Cu(OH)4(2-).
Reduction: Reduction reactions can convert Cu(OH)4(2-) to lower oxidation states of copper.
Substitution: Ligand substitution reactions can occur, where hydroxide ions are replaced by other ligands. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hypochlorites, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cuprate (Cu(OH)4(2-)) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other copper compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-temperature superconductors.
Mechanism of Action
The mechanism of action of Cuprate (Cu(OH)4(2-)) involves its ability to interact with various molecular targets. In biological systems, it can disrupt microbial cell walls, leading to antimicrobial effects. In superconductors, the compound contributes to the formation of superconducting phases by facilitating the movement of electrons without resistance .
Comparison with Similar Compounds
Cuprate (Cu(OH)4(2-)) can be compared with other similar compounds such as:
Potassium cuprate (KCuO2): Known for its high-temperature stability and superconducting properties.
Sodium cuprate (NaCuO2): Similar in structure but with different reactivity and stability.
Iron-based superconductors (e.g., FeSe2): Share similar electronic structures and superconducting properties but differ in their elemental composition.
Cuprate (Cu(OH)4(2-)) is unique due to its specific coordination environment and the stability of the hydroxide ligands, which make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
17949-75-6 |
|---|---|
Molecular Formula |
CuH8O4 |
Molecular Weight |
135.61 g/mol |
IUPAC Name |
copper;tetrahydrate |
InChI |
InChI=1S/Cu.4H2O/h;4*1H2 |
InChI Key |
XUWSLVKFZWLINO-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



